molecular formula C20H26N2O3S B5555931 [(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol

[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol

Cat. No.: B5555931
M. Wt: 374.5 g/mol
InChI Key: FWQNQNLPHVBMKA-HZPDHXFCSA-N
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Description

[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Low-energy Pathways in Organic Synthesis

Research has indicated the synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines, showcasing a low-energy pathway for Pauson-Khand reactions. These reactions occur at unprecedentedly low temperatures, suggesting efficient methods for the synthesis of complex organic molecules. The study's findings open up new avenues for chemical synthesis using less energy-intensive conditions (Balsells et al., 2000).

Advances in Polymer Solar Cells

Significant advancements in polymer solar cells have been demonstrated through methanol treatment, enhancing efficiency. Methanol treatment improves charge-transport properties, accelerates charge extraction, and reduces charge recombination. This leads to enhancements in open-circuit voltage, short-circuit current, and fill factor in devices, highlighting the role of solvent treatment in optimizing solar cell performance (Huiqiong Zhou et al., 2013).

Novel Photophysical Studies

The synthesis and photophysical study of metalated Ir(III) complexes based on luminescent diimine ligands have been explored. These studies reveal how solvent nature significantly influences fluorescence, offering insights into the design of luminescent materials for various applications. The research underscores the potential of these complexes in organic electronics and photonics (Shakirova et al., 2018).

Enhancement of Lipid Dynamics

The impact of methanol on lipid dynamics has been thoroughly investigated, showing that methanol accelerates 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer in large unilamellar vesicles. This finding is crucial for understanding cell membrane behavior and the effects of solvents on biomembrane studies, providing valuable insights for research involving transmembrane proteins and peptides (Nguyen et al., 2019).

Properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-(3-methyl-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14-17-4-2-3-5-18(17)26-19(14)20(24)22-11-15(16(12-22)13-23)10-21-6-8-25-9-7-21/h2-5,15-16,23H,6-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQNQNLPHVBMKA-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CC(C(C3)CO)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.